3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
The compound 3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide features a benzamide core substituted with a 3-fluorophenyl group and a pyridazine-pyrazole hybrid moiety.
Properties
IUPAC Name |
3-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O/c1-14-15(2)29-30(16(14)3)22-12-11-21(27-28-22)25-19-7-9-20(10-8-19)26-23(31)17-5-4-6-18(24)13-17/h4-13H,1-3H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQYNCPXZJQFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the pyridazine moiety further enhances its potential as a therapeutic agent. The overall structure can be summarized as follows:
- Chemical Formula : C19H21FN6O
- Molecular Weight : 364.41 g/mol
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds with similar structures have demonstrated inhibitory effects against various cancer cell lines. For instance, a study highlighted the activity of pyrazole derivatives against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
| Compound | Target | IC50 (μM) |
|---|---|---|
| 3-fluoro-N-(4-{...}) | BRAF(V600E) | 0.08 - 12.07 |
| Other Pyrazole Derivatives | EGFR | Low micromolar |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been well-documented. In vitro studies have shown that certain derivatives can inhibit LPS-induced inflammation in microglial cells and reduce oxidative stress in neuronal cells . This suggests that the compound may have applications in treating neuroinflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrazole-based drugs. Modifications to the pyrazole ring and substituents can significantly affect biological activity. For example, the introduction of various alkyl and aryl groups at specific positions has been shown to enhance or diminish potency against cancer cell lines .
Case Study 1: Anticancer Properties
A series of studies evaluated the anticancer effects of related pyrazole derivatives on HepG2 (liver cancer) and HeLa (cervical cancer) cells. One derivative exhibited an IC50 value of 1.76 ± 0.19 μM, demonstrating potent inhibition of cell proliferation while showing minimal toxicity to normal fibroblasts .
Case Study 2: Neuroprotective Effects
In vivo studies involving LPS-injected mice demonstrated that certain pyrazole derivatives could reduce microglial activation and astrocyte proliferation, indicating potential for treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The target compound’s uniqueness lies in its 3,4,5-trimethylpyrazole substituent on pyridazine and the 3-fluorobenzamide group. These features contrast with related compounds:
Table 1: Structural Comparison
Substituent Effects on Physicochemical Properties
- Fluorine Position: The 3-fluorobenzamide in the target compound vs. the 4-fluorophenyl group in may alter dipole moments and solubility.
- Linker Groups : Replacing benzamide with sulfamoyl (as in ) introduces a polar sulfonamide group, which may enhance water solubility but reduce blood-brain barrier penetration.
Implications for Drug Design
- Metabolic Stability: The 3,4,5-trimethylpyrazole group may slow oxidative metabolism compared to non-methylated analogs, a hypothesis supported by studies on similar triazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
